1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol
Description
1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol is a fluorinated secondary alcohol featuring a but-3-en-1-ol backbone substituted with a 3-fluoro-2-methylphenyl group. These compounds are typically synthesized via allylation reactions (e.g., catalytic photoredox allylation of aldehydes) or Grignard additions to α,β-unsaturated aldehydes . Their applications span organic synthesis intermediates, chiral building blocks, and bioactive molecules with immunostimulant properties .
Properties
IUPAC Name |
1-(3-fluoro-2-methylphenyl)but-3-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-3-5-11(13)9-6-4-7-10(12)8(9)2/h3-4,6-7,11,13H,1,5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTRTAZZPXGWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(CC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol typically involves the reaction of 3-fluoro-2-methylbenzaldehyde with an appropriate Grignard reagent, followed by a reduction step . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Halides, Amines
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Saturated alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry
1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for developing new compounds.
Biology
Research has shown that this compound possesses antimicrobial and anticancer properties:
- Antimicrobial Activity : In vitro studies indicate that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative pathogens. For instance, it demonstrated a minimum inhibitory concentration (MIC) as low as 0.015 μg/mL against Streptococcus pneumoniae, suggesting strong antibacterial potential.
- Anticancer Activity : The compound has shown significant antiproliferative effects against cancer cell lines. For example:
| Cell Line | IC50 Value (μM) |
|---|---|
| MDA-MB-231 (Breast) | 16.23 ± 0.81 |
| SK-Hep-1 (Liver) | 47.73 ± 2.39 |
These findings indicate its potential as a candidate for developing new therapeutic agents targeting cancer cells.
Medicine
In the field of medicine, 1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol is being explored for its potential use in drug development . Its interactions with specific molecular targets may lead to the development of novel pharmaceuticals with improved efficacy.
Industry
This compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes where specific chemical characteristics are required.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound exhibits potent antibacterial properties with MIC values indicating effectiveness against multiple bacterial strains.
- Anticancer Screening : Comparative analyses against standard chemotherapy agents like etoposide revealed that this compound effectively inhibits cancer cell proliferation in vitro, suggesting its potential as an adjunct treatment in cancer therapy.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its fluoro-substituted phenyl ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity or receptor binding . The butenol side chain may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Yield : Methoxy-substituted derivatives show variable yields depending on the position (e.g., 4-methoxy: 67% vs. 2-methoxy: 44%) .
- Fluorinated Derivatives : Trifluoromethyl-substituted analogs (e.g., 1-[3-(trifluoromethyl)phenyl]but-3-en-1-ol) are commercially available but require specialized synthetic routes due to the electron-withdrawing CF₃ group .
- Natural Product Derivatives : Compounds like (E)-4-(3',4'-dimethoxyphenyl)but-3-en-1-ol are isolated from plant sources and exhibit bioactivity .
Physicochemical and Optical Properties
Key Observations :
- Optical Activity : Chiral derivatives (e.g., (R)-1-(4-methoxyphenyl)but-3-en-1-ol) exhibit high enantiomeric excess (96% ee) when resolved via HPLC, making them valuable for stereoselective synthesis .
- Boiling Points : Chlorinated derivatives like 1-(4-chlorophenyl)but-3-en-1-ol have higher boiling points due to increased molecular polarity .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs) : The CF₃ group in 1-[3-(trifluoromethyl)phenyl]but-3-en-1-ol enhances stability but reduces nucleophilicity compared to methoxy or methyl groups .
- Substituent Position : Para-substituted derivatives (e.g., 4-methoxy) generally exhibit higher synthetic yields and optical purity than ortho-substituted analogs .
- Bioactivity: Dimethoxy substitution (e.g., 3',4'-OCH₃) correlates with enhanced immunostimulant effects, likely due to improved lipid solubility and membrane interaction .
Biological Activity
1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its chemical properties, biological effects, mechanisms of action, and potential applications based on current research findings.
IUPAC Name : 1-(3-fluoro-2-methylphenyl)but-3-en-1-ol
This compound features a butenol structure with a fluoro-substituted phenyl group, which significantly influences its reactivity and biological interactions. It can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, which are essential for its synthesis and modification in laboratory settings .
Antimicrobial Properties
Research indicates that 1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative pathogens. The minimum inhibitory concentration (MIC) values suggest strong efficacy against certain bacteria, making it a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies involving various cancer cell lines demonstrated that 1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol possesses significant antiproliferative effects. For instance, it was tested against human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines, showing IC50 values that indicate effective inhibition of cell growth .
| Cell Line | IC50 Value (μM) |
|---|---|
| MDA-MB-231 (Breast) | 16.23 ± 0.81 |
| SK-Hep-1 (Liver) | 47.73 ± 2.39 |
The biological activity of 1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol is attributed to its ability to interact with specific molecular targets within cells. The fluoro-substituent enhances its lipophilicity and allows for π–π stacking interactions with aromatic residues in proteins, potentially altering enzyme activities or receptor binding dynamics .
Interaction with Enzymes
In particular, the compound has been studied for its interaction with enzymes involved in metabolic pathways relevant to cancer progression. By inhibiting these enzymes, it may disrupt critical processes such as cell proliferation and survival .
Case Studies
Several case studies have highlighted the potential therapeutic applications of 1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol:
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited MIC values as low as 0.015 μg/mL against Streptococcus pneumoniae, indicating potent antibacterial properties .
- Anticancer Screening : In a comparative analysis against standard chemotherapy agents like etoposide, the compound showed promising results in inhibiting cancer cell proliferation in vitro, suggesting its potential as an adjunct treatment in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
